![molecular formula C11H12ClN3O2S B13566931 2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a synthetic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic chemistry
Méthodes De Préparation
The synthesis of 2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-1,2,3-benzotriazole and thiolane-1,1-dione.
Reaction Conditions: The benzotriazole derivative is reacted with thiolane-1,1-dione under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiolane derivatives using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: Benzotriazole derivatives, including this compound, have shown potential as anticancer, antifungal, antibacterial, and antiviral agents.
Material Sciences: The compound can be used as a corrosion inhibitor, UV filter, and in the development of materials for solar and photovoltaic cells.
Synthetic Chemistry: It serves as a versatile synthetic auxiliary in the preparation of various heterocyclic compounds and other complex molecular frameworks.
Mécanisme D'action
The mechanism of action of 2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects. The benzotriazole moiety plays a crucial role in stabilizing the compound and enhancing its binding affinity to the target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione include other benzotriazole derivatives such as:
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its use as a UV filter.
5-Methyl-1H-benzotriazole: Used in various synthetic applications.
2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione: stands out due to its unique combination of a thiolane ring and a benzotriazole moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12ClN3O2S |
|---|---|
Poids moléculaire |
285.75 g/mol |
Nom IUPAC |
2-[(5-chlorobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H12ClN3O2S/c12-8-3-4-11-10(6-8)13-14-15(11)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2 |
Clé InChI |
AIDIEYVKYHVRHL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(S(=O)(=O)C1)CN2C3=C(C=C(C=C3)Cl)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


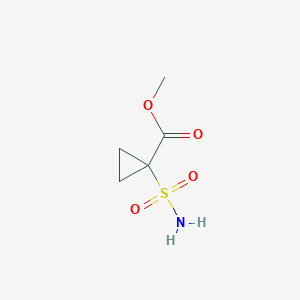
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)
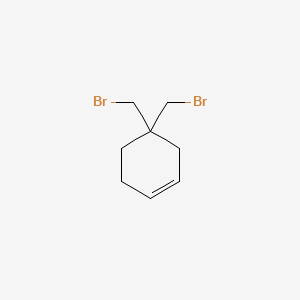
![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)
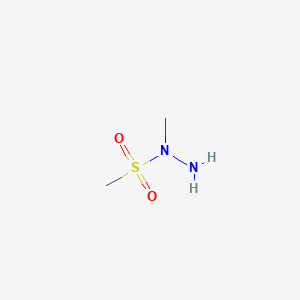
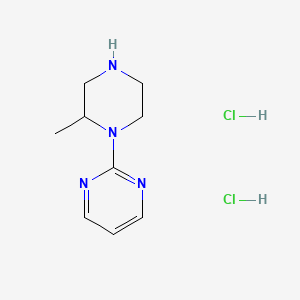
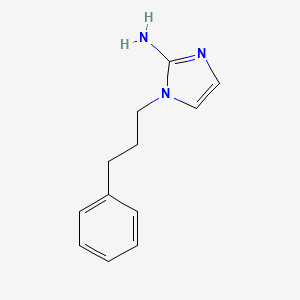


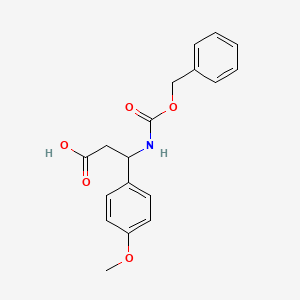


![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)

